5-Nitrouracil as a Thymidine Phosphorylase (TP) Inhibitor: Comparative Potency and Clinical Sample Stabilization Efficacy
5-Nitrouracil (5-NU) functions as a competitive inhibitor of thymidine phosphorylase (TP), distinguishing it from more potent but mechanistically distinct inhibitors. In a comparative study of TP inhibitors, 5-nitrouracil served as the classical reference compound against which novel homophthalimide derivatives were benchmarked. Compound 9 (2-(2,6-diethylphenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione) demonstrated higher potency than 5-nitrouracil, but with a mixed-type competitive inhibition mechanism versus the purely competitive inhibition exhibited by 5-nitrouracil [1]. In a clinically relevant application, the addition of 5-nitrouracil (5-NU) to blood samples prevented ex vivo conversion of 5'-DFUR to 5-fluorouracil (5-FU), stabilizing plasma 5-FU concentrations. Without 5-NU, 5-FU concentration increased to 190% of baseline values compared to samples containing the inhibitor [2].
| Evidence Dimension | Thymidine phosphorylase (TP) inhibition potency and plasma 5-FU stabilization |
|---|---|
| Target Compound Data | 5-Nitrouracil (5-NU): competitive TP inhibitor; prevents 5-FU concentration increase in plasma samples (baseline maintained) |
| Comparator Or Baseline | Without 5-NU: 5-FU concentration reaches 190% of maximum compared to baseline [2]; Comparator compound 9: mixed-type competitive inhibition, higher potency [1] |
| Quantified Difference | 190% increase in 5-FU concentration in absence of 5-NU (p < 0.001); different inhibition mechanism (competitive vs mixed-type) |
| Conditions | Human plasma samples from colorectal cancer patients receiving capecitabine; stored at room temperature; 5-FU concentrations measured by validated analytical method [2] |
Why This Matters
This evidence establishes 5-nitrouracil as an essential reagent for accurate 5-FU therapeutic drug monitoring, where absence of the inhibitor would lead to artificially elevated measurements and potential clinical mismanagement.
- [1] Kita T, et al. Thymidine phosphorylase inhibitors with a homophthalimide skeleton. Biol Pharm Bull. 2001;24(7):860-862. doi:10.1248/bpb.24.860. PMID: 11456133 View Source
- [2] Yoshida Y, Hashimoto Y, Miyazaki M, et al. 5-Nitrouracil stabilizes the plasma concentration values of 5-FU in colorectal cancer patients receiving capecitabine. Sci Rep. 2020;10(1):2711. doi:10.1038/s41598-020-59648-2. PMID: 32066801 View Source
